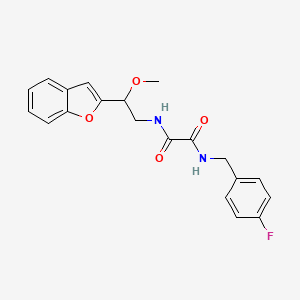

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide

CAS No.: 2034609-22-6

Cat. No.: VC4815497

Molecular Formula: C20H19FN2O4

Molecular Weight: 370.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034609-22-6 |

|---|---|

| Molecular Formula | C20H19FN2O4 |

| Molecular Weight | 370.38 |

| IUPAC Name | N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |

| Standard InChI | InChI=1S/C20H19FN2O4/c1-26-18(17-10-14-4-2-3-5-16(14)27-17)12-23-20(25)19(24)22-11-13-6-8-15(21)9-7-13/h2-10,18H,11-12H2,1H3,(H,22,24)(H,23,25) |

| Standard InChI Key | NBGFDTGNWVYVLW-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 |

Introduction

Synthesis Steps:

-

Preparation of Precursors: Synthesize the benzofuran-2-yl-2-methoxyethylamine and 4-fluorobenzylamine.

-

Condensation Reaction: React these amines with oxalic acid or its derivatives under suitable conditions to form the oxalamide.

Potential Biological Activities

Compounds with benzofuran and oxalamide moieties have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorobenzyl group may enhance certain pharmacokinetic properties, such as stability and bioavailability.

Biological Activity Table:

| Compound Feature | Potential Biological Activity |

|---|---|

| Benzofuran Moiety | Anti-inflammatory, Antimicrobial |

| Oxalamide Backbone | Potential Anticancer Properties |

| Fluorobenzyl Group | Enhanced Stability and Bioavailability |

Related Compounds and Research Findings

While specific data on N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide is limited, related compounds have shown promising results:

-

Benzofuran Derivatives: These have been studied for their anti-inflammatory and antimicrobial activities .

-

Oxalamide Compounds: Some oxalamides have been investigated for anticancer properties due to their ability to inhibit specific enzymes .

-

Fluorinated Compounds: Fluorination often improves the pharmacokinetic profile of drugs by enhancing lipophilicity and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume